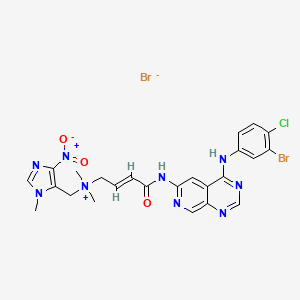

Tarloxotinib bromide

概要

説明

タルロキソチニブ臭化物は、低酸素条件下で上皮成長因子受容体(EGFR)およびヒト上皮成長因子受容体2(HER2)の強力な非可逆的阻害剤を放出するように設計された、低酸素活性化プロドラッグです。 この化合物は、特に非小細胞肺がんやHER2陽性乳がんなどの癌の治療において重要であり、これらの受容体を標的とし、その活性を阻害することで、癌細胞の増殖と生存を阻止します .

準備方法

合成経路と反応条件

タルロキソチニブ臭化物の合成は、コア構造の調製から始まり、低酸素活性化特性を与える官能基の導入を経て、複数のステップを必要とします。重要なステップには、以下が含まれます。

コア構造の形成: これは、一連の縮合反応によってピリド[3,4-d]ピリミジンコアを合成することを伴います。

官能基化: 低酸素条件下での活性強化のための臭素および他の官能基の導入。

最終的な組み立て: 低酸素感受性部分とコア構造を結合するカップリング反応

工業生産方法

タルロキソチニブ臭化物の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率の反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

タルロキソチニブ臭化物は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 低酸素条件下で、化合物は酸化によって活性化され、活性な阻害剤を放出します。

還元: 還元剤の存在下で、化合物は還元を受け、その活性を影響を受ける可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 低酸素条件下でプロドラッグを活性化するため。

還元剤: 化合物の還元の影響を調査するため。

生成される主要な生成物

タルロキソチニブ臭化物の活性化から生成される主要な生成物は、EGFRとHER2の非可逆的阻害剤であり、これらの受容体を阻害することで治療効果を発揮します .

科学研究への応用

タルロキソチニブ臭化物は、以下を含む幅広い科学研究への応用があります。

化学: 低酸素活性化プロドラッグの合成と反応性を調査すること。

生物学: EGFRとHER2の阻害が癌細胞の増殖と生存に与える影響を調査すること。

医学: EGFRとHER2の過剰発現を伴う癌に対する標的療法の開発。

科学的研究の応用

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of tarloxotinib bromide in various cancer models:

- Non-Small Cell Lung Cancer : In studies involving patient-derived xenografts with EGFR exon 20 insertions, tarloxotinib-E showed significant inhibition of cell proliferation and induced apoptosis. Notably, pharmacokinetic analyses indicated higher concentrations of tarloxotinib-E in tumor tissues compared to plasma, confirming its tumor-selective delivery system .

- Squamous Cell Carcinoma : In models expressing wild-type EGFR, this compound exhibited superior activity compared to existing EGFR-targeted therapies like cetuximab and afatinib. In one study, treatment with tarloxotinib resulted in a 100% response rate in xenograft models, while the comparator treatments failed to control tumor growth effectively .

Clinical Trials

This compound has been evaluated in several clinical trials:

- Phase II Trials in NSCLC : A notable trial focused on patients with EGFR exon 20 insertions reported an objective response rate (ORR) of 58% among evaluable patients. The trial highlighted the compound's potential to overcome resistance associated with conventional EGFR TKIs .

- Safety Profile : Common treatment-related adverse events included gastrointestinal issues such as diarrhea and rash. However, the incidence of severe toxicities was relatively manageable, suggesting a favorable safety profile for ongoing and future treatments .

Case Studies

Several case studies have illustrated the clinical efficacy of this compound:

- Lung Adenocarcinoma : A patient with lung adenocarcinoma harboring a HER2 exon 20 mutation demonstrated a dramatic clinical response after treatment with this compound during a phase II trial. This case underscores the drug's potential effectiveness in specific genetic contexts .

Comparative Efficacy Table

| Study | Cancer Type | Treatment Group | Objective Response Rate (%) | Adverse Events |

|---|---|---|---|---|

| Study 1 | NSCLC | This compound | 58% | Rash, Diarrhea |

| Study 2 | SCC | This compound | 100% | Minimal Toxicity |

| Study 3 | NSCLC | Cetuximab | 20% | Severe Rash |

| Study 4 | SCC | Afatinib | 33% | Diarrhea |

作用機序

タルロキソチニブ臭化物は、独自の作用機序によって効果を発揮します。低酸素条件下で、化合物は活性化されてEGFRとHER2の強力な非可逆的阻害剤を放出します。この阻害剤は受容体に共有結合し、その活性と癌細胞の増殖と生存を促進するそれに続くシグナル伝達経路を阻止します。 化合物の低酸素活性化特性により、正常組織への影響を最小限に抑えながら、腫瘍細胞を選択的に標的とすることができます .

類似の化合物との比較

類似の化合物

エルロチニブ: 別のEGFR阻害剤ですが、低酸素活性化ではありません。

アファチニブ: 非可逆的EGFRおよびHER2阻害剤ですが、低酸素活性化特性がありません。

タルロキソチニブ臭化物の独自性

タルロキソチニブ臭化物は、低酸素活性化機構によって独特であり、正常組織を保護しながら腫瘍細胞を選択的に標的とすることができます。 この特性により、EGFRとHER2の全身的阻害に関連する用量制限毒性が軽減され、癌治療の有望な候補となります .

類似化合物との比較

Similar Compounds

Erlotinib: Another EGFR inhibitor, but not hypoxia-activated.

Afatinib: An irreversible EGFR and HER2 inhibitor, but lacks the hypoxia-activated property.

Lapatinib: A reversible inhibitor of EGFR and HER2, used in combination therapies

Uniqueness of Tarloxotinib Bromide

This compound is unique due to its hypoxia-activated mechanism, which allows for selective targeting of tumor cells while sparing normal tissues. This property reduces the dose-limiting toxicities associated with systemic inhibition of EGFR and HER2, making it a promising candidate for cancer therapy .

生物活性

Tarloxotinib bromide (also known as TH-4000) is a novel hypoxia-activated prodrug designed to selectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in tumor microenvironments characterized by low oxygen levels. This compound has garnered attention for its potential therapeutic applications, particularly in treating non-small cell lung cancer (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN). This article delves into its biological activity, mechanisms of action, preclinical studies, and clinical implications.

Tarloxotinib is a prodrug that becomes activated under hypoxic conditions, which are common in solid tumors. The activation process involves the reduction of tarloxotinib to its active form, tarloxotinib-E, which covalently binds to and inhibits pan-HER kinases. This selective activation allows for higher concentrations of the active drug within tumors while minimizing systemic exposure, potentially reducing side effects associated with conventional EGFR inhibitors.

Activation Process

- Hypoxia Trigger : Under low oxygen conditions, the nitro group of tarloxotinib is reduced to a radical anion.

- Drug Release : The radical anion can fragment to release tarloxotinib-E, which irreversibly inhibits EGFR and HER2.

- Targeted Inhibition : This mechanism allows for effective inhibition of signaling pathways involved in tumor proliferation and survival.

Efficacy in Cancer Models

Preclinical studies have demonstrated the efficacy of tarloxotinib in various cancer models:

- In Vitro Studies : Tarloxotinib-E showed potent inhibition of cell proliferation in patient-derived cancer models with mutations in EGFR and HER2. For instance, it inhibited phosphorylation of HER2 at concentrations as low as 10 nM .

- In Vivo Studies : In murine xenograft models, treatment with tarloxotinib resulted in significant tumor regression or growth inhibition. A study reported a 100% response rate in FaDu xenografts treated with 48 mg/kg of tarloxotinib .

Pharmacokinetics

Pharmacokinetic analyses indicated that tarloxotinib-E concentrations were significantly higher in tumor tissues compared to plasma, suggesting effective tumor targeting .

Resistance Mechanisms

Research has identified potential mechanisms of acquired resistance to tarloxotinib, including secondary mutations in HER2 (e.g., C805S mutation) and increased expression of HER3, which can diminish the drug's efficacy .

Clinical Studies

Tarloxotinib has been evaluated in clinical trials for patients with advanced NSCLC harboring specific mutations. A notable Phase 2 study demonstrated promising results for patients with EGFR exon 20 insertion mutations, showing a significant clinical response .

Key Findings from Clinical Trials

- Patient Population : Patients with EGFR-mutant NSCLC who progressed on prior EGFR tyrosine kinase inhibitors (TKIs).

- Outcomes : Improved progression-free survival (PFS) and overall response rates compared to traditional therapies.

特性

IUPAC Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Br2ClN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636180-98-7 | |

| Record name | Tarloxotinib bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARLOXOTINIB BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。